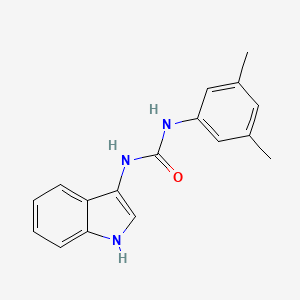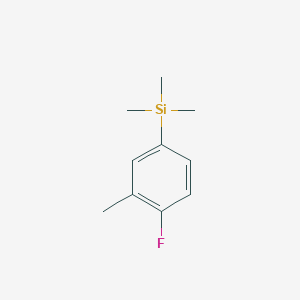
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516 or Cardarine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as in modulating inflammation and oxidative stress.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential applications in various fields, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models of obesity and type 2 diabetes. It has also been found to improve lipid metabolism and reduce atherosclerosis in animal models of cardiovascular diseases. In addition, it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Moreover, it has been demonstrated to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as reduced inflammation and oxidative stress. In addition, PPARδ activation has been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Increased fatty acid oxidation and glucose uptake
- Improved insulin sensitivity
- Reduced inflammation and oxidative stress
- Improved lipid metabolism and reduced atherosclerosis
- Inhibition of cancer cell growth and induction of apoptosis
- Protection against neurodegeneration and improvement of cognitive function
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. It is also relatively stable and easy to synthesize. However, it has some limitations, including its potential toxicity and lack of long-term safety data. Moreover, its effects may vary depending on the animal model, dose, and duration of treatment.
Zukünftige Richtungen
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several potential future directions, including:
- Development of more potent and selective PPARδ agonists
- Investigation of its effects on other diseases, such as liver disease and inflammatory bowel disease
- Exploration of its potential as a performance-enhancing drug in sports
- Evaluation of its long-term safety and efficacy in humans
- Development of novel drug delivery systems to improve its bioavailability and tissue distribution
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its activation of PPARδ leads to improved metabolic function, reduced inflammation and oxidative stress, and protection against cancer and neurodegeneration. Although it has some limitations, its future directions are promising and warrant further investigation.
Synthesemethoden
The synthesis of 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-amino-1H-indole with 3,5-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the compound can be further improved by recrystallization or chromatographic purification.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-12(2)9-13(8-11)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFJSIBKCDDGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)
![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2616690.png)

![N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2616693.png)
![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2616694.png)
![2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2616697.png)

![N-(3-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2616699.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)